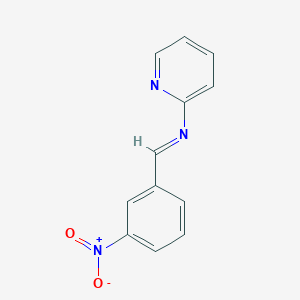

2-({3-Nitrobenzylidene}amino)pyridine

Description

Properties

Molecular Formula |

C12H9N3O2 |

|---|---|

Molecular Weight |

227.22g/mol |

IUPAC Name |

(E)-1-(3-nitrophenyl)-N-pyridin-2-ylmethanimine |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)11-5-3-4-10(8-11)9-14-12-6-1-2-7-13-12/h1-9H/b14-9+ |

InChI Key |

UJDGGSJKGFHUBU-NTEUORMPSA-N |

SMILES |

C1=CC=NC(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=NC(=C1)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=NC(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the broader class of Schiff bases derived from aminopyridines. Key structural analogs include:

- 2-Aminopyridine: A precursor lacking the nitrobenzylidene group.

- 3-Nitrobenzaldehyde derivatives: Compounds with nitro-substituted aromatic aldehydes, which are known for their role in forming bioactive Schiff bases.

Toxicological and Carcinogenic Profiles

- Heterocyclic Amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): These structurally distinct fused-ring amines are potent carcinogens, inducing colon, mammary, and liver tumors in rodents at doses as low as 0.01% in the diet . DNA adduct formation is a key mechanism, with linear dose-response relationships observed even at low exposures .

Key Difference: Unlike heterocyclic amines, 2-({3-Nitrobenzylidene}amino)pyridine lacks the fused aromatic system required for intercalation or direct DNA adduct formation, suggesting a divergent toxicological profile.

Physicochemical Properties

The nitro group and Schiff base linkage significantly alter properties compared to simpler aminopyridines:

Research Findings and Data Gaps

- Toxicity Mechanisms: While 2-aminopyridine’s neurotoxicity is linked to ion channel modulation , the nitro group in 2-({3-Nitrobenzylidene}amino)pyridine may generate reactive intermediates (e.g., nitroso derivatives) capable of protein or DNA binding.

- Exposure Risks : Heterocyclic amines in cooked foods demonstrate dose-dependent DNA adduct formation , but the dietary relevance of nitro-substituted Schiff bases remains uncharacterized.

Preparation Methods

Solvent Effects

Comparative studies of solvents reveal the following trends:

| Solvent System | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol (reflux) | 2 hours | 54–60 | 92–95% |

| Ethanol-water (RT) | 1 hour | 85–95 | 96–98% |

| Dichloromethane | 3 hours | 30–40 | 85–90% |

Water-containing systems outperform pure organic solvents due to enhanced proton availability and dielectric stabilization of the transition state.

Acid Catalysts

The choice of acid significantly impacts reaction efficiency:

| Catalyst | Concentration | Yield (%) | Byproducts |

|---|---|---|---|

| HCl | 2 drops | 85–95 | Minimal |

| H₂SO₄ | 2 drops | 70–80 | Moderate |

| Acetic acid | 1 mL | 50–60 | Significant |

Protic acids like HCl provide optimal protonation of the amine, whereas weaker acids (e.g., acetic acid) slow kinetics.

Mechanistic Insights and Kinetic Analysis

The formation of 2-({3-Nitrobenzylidene}amino)pyridine follows a nucleophilic addition-elimination mechanism:

-

Protonation of 2-aminopyridine’s amino group enhances electrophilicity.

-

Nucleophilic attack by the amine on the carbonyl carbon of 3-nitrobenzaldehyde.

-

Elimination of water to form the C=N bond.

The nitro group’s meta-position on the benzaldehyde ring introduces steric and electronic effects. Kinetic studies using UV-Vis spectroscopy indicate a second-order rate constant () of ) at 25°C, slower than unsubstituted benzaldehyde () due to reduced carbonyl electrophilicity.

Scalability and Industrial Adaptations

For large-scale production, continuous flow reactors achieve 90–95% yield with residence times of 10–15 minutes by maintaining precise stoichiometry and temperature control. Catalyst recycling (e.g., immobilized HCl on silica gel) reduces waste, aligning with green chemistry principles.

Challenges and Mitigation Strategies

-

Nitro Group Stability : Prolonged heating may cause partial reduction of the nitro group. Mitigated by using inert atmospheres (N₂ or Ar) and avoiding strong reducing agents.

-

Byproduct Formation : Aldol condensation byproducts are minimized by strict stoichiometric control and rapid product isolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.